Cas no 681271-19-2 (N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine)
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
- SR-01000281821
- Oprea1_458378
- AB00668257-01
- SR-01000281821-1
- AB00668257-03
- N-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
- Z57604756
- F0543-0115
- AKOS001440527
- NCGC00331960-01
- 681271-19-2
- 4-N-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
-
- Inchi: 1S/C10H7Cl2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
- InChI Key: RWARGMBOMTZVGN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC1C(=C(N)N=CN=1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 298.9976799g/mol
- Monoisotopic Mass: 298.9976799g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 110Ų
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0543-0115-2μmol |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-5μmol |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-10μmol |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-20μmol |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-1mg |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-2mg |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-3mg |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-4mg |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-5mg |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0543-0115-10mg |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
681271-19-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
N4-(3,4-Dichlorophenyl)-5-Nitropyrimidine-4,6-Diamine: A Comprehensive Overview
N4-(3,4-Dichlorophenyl)-5-Nitropyrimidine-4,6-Diamine, also known by its CAS registry number CAS 681271-19-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and materials science. The compound's structure is characterized by a pyrimidine ring system with substituents that include a nitro group and two amino groups, along with a dichlorophenyl moiety attached at the 4-position. These structural features make it a promising candidate for various research and industrial applications.
The synthesis of N4-(3,4-Dichlorophenyl)-5-Nitropyrimidine-4,6-Diamine involves multi-step organic reactions, often utilizing advanced techniques such as nucleophilic substitution and condensation reactions. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such advancements highlight the compound's importance in chemical synthesis research.
One of the most intriguing aspects of this compound is its potential in pharmaceutical applications. Pyrimidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors. In vitro studies have demonstrated that N4-(3,4-Dichlorophenyl)-5-Nitropyrimidine-4,6-Diamine exhibits selective inhibitory activity against certain kinases, making it a candidate for anti-cancer drug development. Furthermore, its nitro group is known to enhance bioavailability and stability in biological systems, which are critical factors for drug efficacy.
Another area of active research involves the use of this compound in materials science. The amino groups present in the molecule can act as coordinating sites for metal ions, enabling the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent breakthroughs in MOF synthesis have utilized this compound to create highly porous materials with exceptional adsorption capabilities.
In addition to its chemical and pharmaceutical significance, N4-(3,4-Dichlorophenyl)-5-Nitropyrimidine-4,6-Diamine has also been explored for its environmental impact. Studies have shown that the compound undergoes biodegradation under specific conditions, reducing its persistence in natural ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
The compound's unique properties also make it a valuable tool in academic research. Its structure allows for further functionalization by introducing additional substituents or modifying existing ones. Such modifications can lead to new compounds with enhanced properties tailored for specific applications. For example, researchers have investigated the effect of substituent variation on the electronic properties of pyrimidine derivatives, paving the way for advancements in optoelectronic materials.
In conclusion, N4-(3,4-Dichlorophenyl)-5-Nitropyrimidine-4,6-Diamine (CAS 681271-19-2) is a versatile compound with diverse applications across multiple disciplines. Its chemical structure provides a foundation for innovative research in drug discovery, materials science, and environmental chemistry. As scientific understanding continues to grow, this compound is expected to play an increasingly important role in advancing technological and medical frontiers.
681271-19-2 (N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)